6-Amino-4-(pentafluorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
6-Amino-4-(2,3,4,5,6-pentafluorophenyl)-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyrano[2,3-c]pyrazole core, a pentafluorophenyl group, and a phenyl group
Properties
Molecular Formula |
C19H9F5N4O |
|---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
6-amino-4-(2,3,4,5,6-pentafluorophenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C19H9F5N4O/c20-12-10(13(21)15(23)16(24)14(12)22)9-8(6-25)18(26)29-19-11(9)17(27-28-19)7-4-2-1-3-5-7/h1-5,9H,26H2,(H,27,28) |
InChI Key |
VXBZBTHUQPRTHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=C(C(=C(C(=C4F)F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-(2,3,4,5,6-pentafluorophenyl)-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2,3,4,5,6-pentafluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl acetoacetate and malononitrile under basic conditions to yield the desired pyrano[2,3-c]pyrazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(2,3,4,5,6-pentafluorophenyl)-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-Amino-4-(2,3,4,5,6-pentafluorophenyl)-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-amino-4-(2,3,4,5,6-pentafluorophenyl)-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pentafluorophenyl)-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium tetrafluoroborate
- (2,3,4,5,6-Pentafluorophenyl)amino(oxo)acetic acid
- 1-Ethenyl-2,3,4,5,6-pentafluorobenzene
Uniqueness
6-Amino-4-(2,3,4,5,6-pentafluorophenyl)-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its combination of a pyrano[2,3-c]pyrazole core with a highly fluorinated phenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
